2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran is a type of 1-benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for the compound were not found, 2,2-dimethyl-2,3-dihydrobenzofuran is a known compound . Photochemical reactions have been used in the synthesis of benzofuran derivatives .Molecular Structure Analysis
The molecular structure of 2,2-dimethyl-2,3-dihydrobenzofuran includes a benzofuran ring with two methyl groups attached to the 2-position .Scientific Research Applications
Metabolism and Pharmacokinetics
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, a compound with potential medicinal properties, exhibits complex metabolism and pharmacokinetics in the human body. The compound undergoes extensive metabolism with significant excretion through feces and urine. The primary metabolic pathways involve oxidation of the benzofuran ring, leading to various metabolites that are essential for understanding the drug's efficacy and safety profile. For example, the compound SB-649868, an orexin receptor antagonist, shows this complex metabolic behavior. Understanding these pathways is crucial for developing effective and safe therapeutic strategies (Renzulli et al., 2011).
Therapeutic Applications
The compound's interaction with various biological receptors and enzymes indicates its potential therapeutic applications. For instance, its interaction with calcium channels and the resultant cardiovascular effects suggest its possible use in managing conditions such as stable effort angina, as evidenced by the action of compounds like efonidipine hydrochloride on cardiac hemodynamics (Saito et al., 1996). Additionally, the benzofuran moiety, a structural component of the compound, is present in other pharmacologically active molecules, indicating a broad spectrum of possible therapeutic effects.
Metabolic Studies and Toxicity
The detailed study of metabolic pathways and the identification of metabolites are crucial for understanding the safety and efficacy profile of a drug. Papers like the one by Maurer and Wollenberg (1990) provide insights into the metabolites of similar compounds, indicating the importance of these studies in drug development (Maurer & Wollenberg, 1990).
Future Directions
Benzofuran and its derivatives are receiving considerable attention in the discovery of new drugs . They have a wide array of biological activities, making them a privileged structure in the field of drug discovery . Future research may focus on developing structure-activity relationships on these derivatives as antimicrobial drugs .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-24(2)13-18-5-3-6-21(23(18)30-24)29-15-22(27)25-14-19(26)16-8-10-17(11-9-16)20-7-4-12-28-20/h3-12,19,26H,13-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCHDVMSOOIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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